molecular formula C6H6F3N3 B1339827 6-(Trifluoromethyl)pyridine-2,3-diamine CAS No. 683242-79-7

6-(Trifluoromethyl)pyridine-2,3-diamine

Cat. No.: B1339827
CAS No.: 683242-79-7
M. Wt: 177.13 g/mol
InChI Key: MUAUJMRIVQEHHZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-2,3-diamine is a fluorinated aromatic compound characterized by the presence of a trifluoromethyl group at the 6-position and two amino groups at the 2- and 3-positions on a pyridine ring

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)pyridine-2,3-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure enhances its reactivity and binding affinity. This compound has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thus affecting the metabolism of other compounds .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may inhibit certain kinases, thereby altering signal transduction pathways and affecting processes such as cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group enhances its binding affinity, allowing it to interact more effectively with target proteins. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can have toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s impact becomes more significant beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and thus affecting the metabolism of other compounds. This compound may also impact metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with cofactors and other biomolecules further modulate its effects on metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, influencing its localization and accumulation. This compound’s distribution can affect its activity and function, with certain tissues or cellular compartments exhibiting higher concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyridine-2,3-diamine typically involves the introduction of the trifluoromethyl group and the amino groups onto the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine precursor is reacted with trifluoromethylating agents and amination reagents under controlled conditions. For example, starting from 2,3-dichloro-6-(trifluoromethyl)pyridine, the chlorine atoms can be substituted with amino groups using ammonia or amines in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for optimizing yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)pyridine-2,3-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group and the amino groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUJMRIVQEHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470480
Record name 6-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683242-79-7
Record name 6-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine from step (a) above (220 mg, 0.7 mmol) in 1:1 TFA/DCM (4 mL) was stirred at room temperature for 90 min. The reaction mixture was concentrated to yield a gummy residue, which was dissolved in MeOH (2 mL) and purified by preparative HPLC (gradient 0.1% trifluoroacetic acid in acetonitrile) to give the title compound as an amorphous solid. MS (ESI, pos. ion) m/z: 178 (M+1).
Name
N2-(4-methoxy-benzyl)-6-trifluoromethyl-pyridine-2,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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